molecular formula C22H22N4O6 B2637864 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251604-08-6

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2637864
CAS No.: 1251604-08-6
M. Wt: 438.44
InChI Key: IWKUGUGLBTVAOQ-UHFFFAOYSA-N
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Description

The compound 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (CAS: 1775439-98-9, molecular formula C21H20N4O7) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with two distinct aromatic moieties: a pyrazolidine-linked 3,4-dimethoxyphenyl group and a 3,4,5-trimethoxyphenyl group . The methoxy substituents are electron-donating groups that enhance solubility and influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-27-15-7-6-12(8-16(15)28-2)19-14(11-23-25-19)22-24-21(26-32-22)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-10,14,19,23,25H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGNDGBHRBKUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel compound belonging to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound contribute to its pharmacological potential.

  • Molecular Formula : C22_{22}H26_{26}N4_{4}O6_{6}
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1251604-08-6

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound displayed IC50_{50} values comparable to known chemotherapeutics. In particular, its activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) was highlighted in a study where it induced apoptosis in a dose-dependent manner .
Cell LineIC50_{50} (µM)Reference CompoundReference IC50_{50} (µM)
MCF-715.63Tamoxifen10.38
MDA-MB-23112.0Doxorubicin0.12–2.78

The compound's mechanism involves activation of apoptotic pathways, as indicated by increased p53 expression and caspase-3 cleavage .

Antimicrobial Activity

The oxadiazole framework is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various pathogens:

  • Antibacterial Activity : Studies indicate that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
PathogenActivity
Staphylococcus aureusInhibition observed
Escherichia coliSignificant growth reduction

Anti-inflammatory and Other Activities

In addition to its anticancer and antimicrobial properties, oxadiazole derivatives have been reported to possess anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines and found that modifications in the substituents significantly influenced their biological activity. The presence of methoxy groups enhanced the compounds' lipophilicity and biological efficacy .
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound interacts effectively with key biological targets involved in cancer progression and inflammation. The binding affinities observed indicate a promising therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues of 1,2,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Properties
Compound Name / Structure Substituents Bioactivity Key Findings Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5% inhibition at 20 mg/kg) Comparable to indomethacin (64.3%) in carrageenan-induced edema models
(E)-3-(3,4,5-Trimethoxyphenyl)-5-[2-phenylvinyl]-1,2,4-oxadiazole 3,4,5-Trimethoxyphenyl, phenylvinyl Antitrypanosomal and anti-leukemia activity Active against Trypanosoma brucei and drug-resistant leukemia cell lines (IC50 values pending)
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone 3,4-Dichlorophenyl, 3,4,5-trimethoxyphenyl Broad-spectrum bioactivity (anticancer, antibacterial) Crystal structure confirms planarity of the oxadiazole core, enhancing DNA intercalation potential
5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole 3,4-Dimethoxyphenyl, thiazolylphenyl Undisclosed (screening compound) Thiazole incorporation may modulate kinase inhibition

Key Comparative Insights

Substituent Effects on Bioactivity
  • Methoxy vs. Halogen Substituents : Compounds with methoxy groups (e.g., 3,4,5-trimethoxyphenyl) exhibit enhanced solubility and electron-donating effects compared to halogenated analogues (e.g., 4-chlorophenyl in ). This can improve pharmacokinetic properties, such as absorption and metabolic stability.
  • Anti-inflammatory Potential: The 3,4-dimethoxyphenyl moiety in the target compound may confer anti-inflammatory activity akin to analogues in , though direct experimental validation is lacking.
Structural Flexibility and Target Interactions
  • Vinyl Linkers : Compounds like (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-phenylvinyl]-1,2,4-oxadiazole utilize conjugated vinyl groups to enhance π-π stacking with biological targets, a feature absent in the target molecule.
Electronic and Steric Considerations
  • Methoxy Density : The 3,4,5-trimethoxyphenyl group in the target compound creates a highly electron-rich aromatic system, which may facilitate interactions with hydrophobic pockets in enzymes (e.g., tubulin or kinases). This contrasts with less polar substituents in .

Q & A

Q. What are the optimal synthetic routes for preparing 5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic coupling. Key steps include:

  • Cyclocondensation : Reacting substituted pyrazolidine precursors with oxadiazole-forming agents (e.g., diethyl oxalate) under reflux in toluene or ethanol. Sodium hydride or potassium carbonate is often used as a base .
  • Substitution Reactions : Introducing methoxy groups via nucleophilic aromatic substitution using trimethyl borate or methyl iodide in the presence of catalysts like Pd(PPh₃)₄ .
  • Purification : Recrystallization from DMF/ethanol (1:1) or column chromatography to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray Crystallography : To resolve bond lengths and angles (e.g., C–C = 0.002 Å precision) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and aromatic proton environments .
    • Mass Spectrometry : Confirm molecular weight (e.g., 470.544 g/mol via HRMS) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% theoretical values .

Q. What physicochemical properties are critical for its solubility and stability in biological assays?

Methodological Answer:

  • LogP : Calculated via HPLC to assess lipophilicity (predicted ~3.5 due to methoxy groups) .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C common for oxadiazoles) .
  • pH Stability : Test in buffers (pH 4–9) to identify degradation thresholds (e.g., hydrolysis of oxadiazole ring in acidic conditions) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?

Methodological Answer:

  • Target-Specific Assays : Use enzyme-specific models (e.g., 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity vs. topoisomerase II inhibition for anticancer screening ).
  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. Candida albicans) to identify selective toxicity .
  • SAR Analysis : Systematically vary substituents (e.g., replace 3,4,5-trimethoxyphenyl with halogenated analogs) to isolate activity drivers .

Q. What computational strategies are recommended to predict binding interactions with multi-target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like 14-α-demethylase (ΔG < −8 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .

Q. How can researchers address low yields in the final cyclization step of the oxadiazole ring?

Methodological Answer:

  • Catalyst Optimization : Replace POCl₃ with PCl₅ or Eaton’s reagent to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 7 h to 30 min at 120°C, improving yield by ~20% .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .

Data Analysis & Validation

Q. How should conflicting data on metabolic stability be reconciled?

Methodological Answer:

  • In Vitro/In Vivo Correlation : Compare microsomal stability (e.g., rat liver microsomes) with pharmacokinetic profiles in rodent models .
  • Metabolite ID : Use LC-HRMS to identify oxidation products (e.g., demethylation of methoxy groups) .
  • Species-Specific Variability : Test across human, rat, and mouse CYP450 isoforms to clarify interspecies differences .

Q. What statistical methods are appropriate for analyzing SAR datasets?

Methodological Answer:

  • Multivariate Regression : Relate substituent parameters (Hammett σ, π) to bioactivity using PLS or PCA .
  • Machine Learning : Train random forest models on descriptors (e.g., Morgan fingerprints, LogP) to predict activity .
  • Cluster Analysis : Group compounds by similarity (Tanimoto index >0.85) to identify activity trends .

Structural & Functional Insights

Q. What crystallographic data reveal about the compound’s conformational stability?

Methodological Answer:

  • Torsion Angles : Analyze pyrazolidine-oxadiazole dihedral angles (e.g., 15–20° indicates minimal steric strain) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) contributing to crystal packing .
  • DFT Calculations : Compare experimental vs. computed bond lengths (B3LYP/6-31G*) to validate electronic structure .

Q. How do methoxy groups influence electronic properties and bioactivity?

Methodological Answer:

  • Electron Density Mapping : Methoxy groups donate electron density to the aromatic ring, enhancing π-π stacking with enzyme active sites .
  • Bioisosteric Replacement : Replace OCH₃ with CF₃ or SCH₃ to modulate lipophilicity and target affinity .
  • Enzyme Inhibition : Trimethoxy substitution on phenyl rings increases steric complementarity with hydrophobic enzyme pockets .

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